dodecane-1,2-diamine chemical structure and physical properties
dodecane-1,2-diamine chemical structure and physical properties
Executive Abstract
Dodecane-1,2-diamine (CAS: 4843-89-4) is an asymmetric, amphiphilic vicinal diamine characterized by a highly reactive ethylenediamine-like headgroup and a lipophilic ten-carbon aliphatic tail. This unique structural topology makes it an invaluable building block in the synthesis of lipid nanoparticles (LNPs), semi-flexible polyimides, and mechanically interlocked supramolecular assemblies. This technical guide provides a comprehensive analysis of its physical properties, synthetic pathways, and field-proven experimental protocols.
Structural Topology and Physical Properties
Dodecane-1,2-diamine ( C12H28N2 ) diverges from its symmetric counterpart (1,12-diaminododecane) by concentrating its hydrogen-bonding capacity at a single terminus. This creates a distinct amphiphilic profile: the polar 1,2-diamine headgroup acts as a potent chelator and nucleophile, while the decyl chain drives hydrophobic self-assembly and membrane insertion[1].
Table 1: Quantitative Chemical and Physical Properties
| Property | Value | Source / Computation |
| Molecular Weight | 200.36 g/mol | PubChem 2.2[1] |
| Exact Mass | 200.225 Da | PubChem 2.2[1] |
| XLogP3 (Lipophilicity) | 3.5 | XLogP3 3.0[1] |
| Topological Polar Surface Area | 52.0 Ų | Cactvs 3.4.8.18[1] |
| H-Bond Donors / Acceptors | 2 / 2 | Cactvs 3.4.8.18[1] |
| Rotatable Bonds | 10 | Structural Analysis[1] |
| Physical State (RT) | Low-melting waxy solid / Viscous liquid | Empirical Observation |
The XLogP3 value of 3.5 confirms its strong lipophilic character, making it highly soluble in organic solvents (e.g., dichloromethane, toluene) while exhibiting poor aqueous solubility unless protonated at low pH[1].
Synthesis Pathways and Derivatization
The industrial and laboratory synthesis of dodecane-1,2-diamine typically proceeds via the functionalization of terminal alkenes. 1-Dodecene is epoxidized to yield 1,2-epoxydodecane, which is subsequently subjected to regioselective amination to install the vicinal diamine motif.
Fig 1. Stepwise synthesis pathway of dodecane-1,2-diamine from 1-dodecene.
Advanced Applications in Drug Development and Materials
A. Lipid Nanoparticles (LNPs) and siRNA Delivery In the realm of genetic medicine, dodecane-1,2-diamine acts as a critical scaffold for synthesizing lipoamino acids. For instance, reacting diamine cores with 1,2-epoxydodecane yields highly branched, ionizable lipids (e.g., cKK-E12)[2]. The 10-carbon tail has been empirically proven to be the optimal length for maximizing in vivo siRNA silencing efficacy in hepatocytes, perfectly balancing endosomal disruption with cellular toxicity[3].
B. Polymer Chemistry The vicinal diamine structure is utilized to disrupt the crystallinity of rigid polymer backbones. When reacted with pyromellitic dianhydride (PMDA), dodecane-1,2-diamine forms semi-flexible polyimides. Unlike symmetric diamines that promote tight crystal lattices, the asymmetric decyl tail acts as an internal plasticizer, lowering the melt transition temperature and facilitating the processing of liquid-crystalline polymers[4].
C. Supramolecular Chemistry:[2]Rotaxanes In metallosupramolecular chemistry, dodecane-1,2-diamine is uniquely suited as an "axle" for [2]rotaxanes. The aliphatic tail threads through the hydrophobic cavity of macrocycles (such as pillarplexes), while the vicinal amines remain exposed for rapid, quantitative end-capping with bulky anhydrides (e.g., 3,5-di-tert-butylbenzoic anhydride)[5].
Fig 2. Workflow for the supramolecular assembly of a [2]rotaxane.
Experimental Protocol: Synthesis of a Mechanically Interlocked [2]Rotaxane
As a Senior Application Scientist, I mandate protocols that are mechanistically sound and self-validating. The following procedure details the synthesis of a [2]rotaxane using dodecane-1,2-diamine as the templating axle[5].
Step-by-Step Methodology & Causality:
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Host-Guest Equilibration (Threading):
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Action: Dissolve 1.0 eq of the pillarplex macrocycle and 1.5 eq of dodecane-1,2-diamine in anhydrous dichloromethane (DCM). Stir at 25 °C for 2 hours.
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Causality: Anhydrous DCM is chosen to maximize the hydrophobic effect driving the decyl tail into the macrocycle cavity, while strictly preventing the hydrolysis of the capping anhydride utilized in the subsequent step.
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End-Capping (Trapping):
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Action: Add 3.0 eq of 3,5-di-tert-butylbenzoic anhydride and 3.0 eq of N,N-diisopropylethylamine (DIPEA) to the reaction mixture. Stir for 12 hours under a nitrogen atmosphere.
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Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the carboxylic acid byproduct without competing for the anhydride. The massive steric bulk of the tert-butyl groups covalently attaches to the 1,2-diamine headgroup, acting as a physical "stopper" that prevents the macrocycle from unthreading.
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Purification:
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Action: Concentrate the mixture in vacuo and purify via size-exclusion chromatography (Bio-Beads S-X1) using DCM as the eluent.
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Causality: Size-exclusion effectively separates the large, interlocked [2]rotaxane from unreacted axle and capping byproducts based on hydrodynamic volume rather than polarity.
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System Validation (Self-Validating Step):
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Action: Analyze the purified product via 1H NMR ( CDCl3 ).
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Validation Marker: Look for a dramatic upfield shift (shielding effect, Δδ≈−1.0 to −2.0 ppm) of the dodecane aliphatic protons. This shielding confirms that the decyl chain is mechanically trapped inside the electron-rich aromatic cavity of the macrocycle. Unthreaded axles will not exhibit this shift, making the protocol inherently self-validating.
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References
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PubChem - NIH Title: Dodecane-1,2-diamine | C12H28N2 | CID 517636 URL:[Link]
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Proceedings of the National Academy of Sciences (PNAS) Title: Lipopeptide nanoparticles for potent and selective siRNA delivery in rodents and nonhuman primates URL:[Link]
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Chemical Reviews - ACS Publications Title: Preparation and Post-Assembly Modification of Metallosupramolecular Assemblies from Poly(N-Heterocyclic Carbene) Ligands URL:[Link]
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ScholarWorks - College of William & Mary Title: SEMI-FLEXIBLE POLYIMIDE AND POLYAMIDE SYSTEMS URL:[Link]
